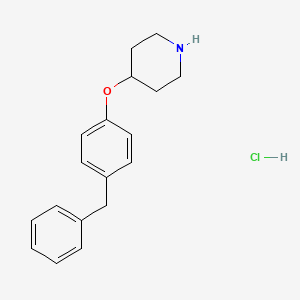
4-(4-Benzylphenoxy)piperidine hydrochloride
説明
“4-(4-Benzylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C18H21NO·HCl . It has a molecular weight of 303.83 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-(4-Benzylphenoxy)piperidine hydrochloride” is1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“4-(4-Benzylphenoxy)piperidine hydrochloride” is a solid compound . The compound has a molecular weight of 303.83 .科学的研究の応用
Anti-Acetylcholinesterase Activity
4-(4-Benzylphenoxy)piperidine hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that certain substitutions led to a significant increase in anti-AChE activity. These compounds showed potential as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990). Similarly, Sugimoto et al. (1992) expanded this research to include rigid analogues of these compounds, finding that 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was one of the most potent inhibitors of AChE (Sugimoto et al., 1992).
σ-1 Receptor Ligands
Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Waterhouse et al. (1997) explored the affinity and selectivity of these compounds for σ-1 and σ-2 receptors. They found that some compounds showed high uptake and good retention of radioactivity in the brain and other organs known to possess σ receptors, indicating their potential as probes for in vivo tomographic studies of these receptors (Waterhouse et al., 1997).
Bioactivity Against K562 Cells
A novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, was synthesized and found to have cellular growth inhibition effects on K562 cells, indicating potential anti-leukemia bioactivity. This was determined through structural characterization and preliminary bioactivity tests (Wang et al., 2009).
NR1/2B NMDA Receptor Antagonist
Zhou et al. (1999) identified a compound, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, as a potent and selective NR1/2B NMDA receptor antagonist. This compound showed potential for treating conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases (Zhou et al., 1999).
Safety And Hazards
特性
IUPAC Name |
4-(4-benzylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQHMIUNANDHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




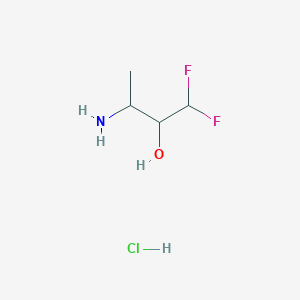
![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)



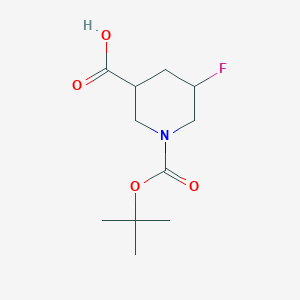


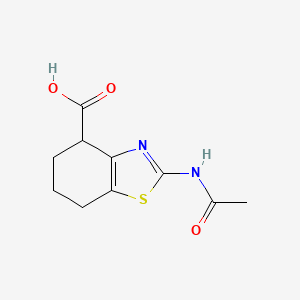
![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)
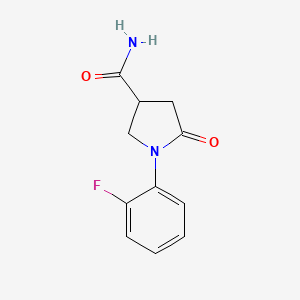
![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
